5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
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Overview
Description
5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a fluorinated organic compound with potential applications in various fields of scientific research. Its unique structure, characterized by the presence of fluorine atoms and a benzodioxine ring, makes it an interesting subject for study in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,8-difluoro-2-methyl-1,4-benzodioxine with cyanogen bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- 2,3-Dihydro-5-methylfuran
- 4,5-Dihydro-2-methylfuran
Comparison: Compared to its analogs, 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is unique due to the presence of both fluorine atoms and a nitrile group.
Properties
Molecular Formula |
C10H7F2NO2 |
---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
5,8-difluoro-3-methyl-2H-1,4-benzodioxine-3-carbonitrile |
InChI |
InChI=1S/C10H7F2NO2/c1-10(4-13)5-14-8-6(11)2-3-7(12)9(8)15-10/h2-3H,5H2,1H3 |
InChI Key |
OTJXNSPMZZWFTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2O1)F)F)C#N |
Origin of Product |
United States |
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